β-D-glucuronide-pNP-carbonate is a specialized chemical compound primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound facilitates the targeted delivery of cytotoxic agents to specific cells, enhancing therapeutic efficacy while minimizing systemic toxicity. The β-D-glucuronide moiety is particularly noted for its stability in circulation and its ability to be cleaved by β-glucuronidase, an enzyme that is often overexpressed in certain cancerous tissues, thereby allowing for selective drug release at the target site .
β-D-glucuronide-pNP-carbonate is classified as a chemical linker within the broader category of ADCs. It is synthesized from β-D-glucuronide and para-nitrophenyl carbonate, making it a derivative of both glucuronic acid and nitrophenolic compounds. The compound is cataloged under various chemical databases, with a CAS number of 894095-98-8, indicating its recognition within chemical inventories .
The synthesis of β-D-glucuronide-pNP-carbonate involves several key steps:
A notable method includes reacting β-D-glucuronide with excess dimethylethylene diamine to create a stable coupling partner, which subsequently reacts with para-nitrophenyl carbonate to yield β-D-glucuronide-pNP-carbonate . The reaction pathway typically involves enzymatic cleavage facilitated by β-glucuronidase, leading to the release of the cytotoxic agent from the ADC .
The molecular structure of β-D-glucuronide-pNP-carbonate consists of a glucuronic acid backbone linked to a para-nitrophenyl carbonate group. This structure can be represented as follows:
The presence of the nitrophenyl group provides specific reactivity, allowing for hydrolysis under physiological conditions, which is critical for its function in drug delivery systems .
β-D-glucuronide-pNP-carbonate undergoes several significant chemical reactions:
The mechanism by which β-D-glucuronide-pNP-carbonate operates involves several steps:
This targeted approach reduces off-target effects commonly associated with traditional chemotherapy .
These properties are crucial for its application in research settings, particularly in developing effective ADCs .
β-D-glucuronide-pNP-carbonate is primarily utilized in:
This compound has garnered attention for its potential in advancing cancer treatment strategies through improved specificity and efficacy .
Beta-D-glucuronide-para-nitrophenyl-carbonate (CAS 894095-98-8) serves as a specialized chemical scaffold in the construction of cleavable antibody-drug conjugates. This bifunctional molecule features a β-glucuronic acid moiety linked to a para-nitrophenyl (PNP) carbonate group, creating a versatile platform for conjugate synthesis [1] [4]. The molecular structure (C₄₅H₄₃N₃O₁₈, MW 913.83 g/mol) incorporates strategically positioned functional groups that fulfill distinct roles in the antibody-drug conjugate architecture [1]. The β-glucuronide component functions as the enzyme-cleavable segment, designed for specific hydrolysis by lysosomal β-glucuronidase enzymes abundantly present in tumor cells. The para-nitrophenyl carbonate group serves as a highly reactive leaving group that facilitates efficient conjugation to amine-bearing cytotoxic payloads during synthesis [2].
The drug conjugation mechanism exploits the reactivity of the para-nitrophenyl carbonate group toward nucleophiles. When reacted with primary amines on cytotoxic payload molecules, the para-nitrophenyl carbonate forms stable carbamate linkages while releasing para-nitrophenol as a byproduct [4]. This reaction provides several advantages: it proceeds under mild conditions compatible with antibody stability, generates well-defined conjugates, and produces para-nitrophenol as an easily monitored leaving group due to its distinctive yellow color [2]. The resulting drug-linker intermediate can subsequently be conjugated to monoclonal antibodies via various strategies, typically utilizing maleimide-thiol chemistry targeting reduced interchain disulfides in the antibody structure [3].
Following internalization of the antibody-drug conjugate into target cells, the β-glucuronide linker undergoes enzymatic activation within the lysosomal compartment. Lysosomal β-glucuronidase catalyzes the hydrolysis of the glucuronic acid glycosidic bond, initiating a spontaneous cascade of reactions. This enzymatic cleavage triggers a 1,6-elimination reaction, followed by decarboxylation, ultimately releasing the free cytotoxic drug [3] [8]. This controlled release mechanism capitalizes on the differential expression of β-glucuronidase in tumor tissues, which often exhibit significantly higher enzyme activity compared to healthy tissues, contributing to tumor-selective drug activation [3] [9].
Table 1: Structural and Functional Features of Beta-D-Glucuronide-Para-Nitrophenyl-Carbonate
| Structural Element | Chemical Function | Role in ADC Architecture |
|---|---|---|
| β-Glucuronic Acid | Enzyme-labile carbohydrate | Serves as cleavage site by β-glucuronidase in lysosomes |
| Para-Nitrophenyl Carbonate | Electrophilic carbonate | Forms carbamate bonds with amine-containing payloads |
| Acetyl Protecting Groups | Hydrolyzable esters | Enhance stability during synthesis (removed before conjugation) |
| Carbamate Linkage | Stable amine derivative | Maintains payload attachment during circulation |
The β-glucuronide linker system provides enhanced hydrophilicity compared to other cleavable linkers, significantly improving the solubility characteristics of the resulting antibody-drug conjugates. This hydrophilicity counterbalances the hydrophobic nature of potent cytotoxic payloads, reducing antibody-drug conjugate aggregation and improving pharmacokinetic profiles [3] [9]. Additionally, the glucuronide moiety contributes to enhanced circulatory stability by resisting premature cleavage in plasma, a critical factor for minimizing off-target toxicity. Unlike acid-labile linkers that may release payloads in the slightly acidic tumor microenvironment or peptide linkers susceptible to extracellular proteases, the β-glucuronide linker demonstrates remarkable stability until encountering the intracellular lysosomal environment rich in β-glucuronidase [7] [9].
Enzyme-cleavable linkers represent a critical advancement in antibody-drug conjugate technology, designed to maximize tumor-specific payload release while maintaining circulatory stability. Among these, β-glucuronide linkers offer distinct advantages over other common enzymatically-cleavable systems, particularly peptide-based linkers (e.g., Valine-Citrulline, Valine-Alanine) and phosphate-based linkers [7] [9]. The fundamental differentiator lies in their activation mechanism: β-glucuronide linkers require hydrolysis by β-glucuronidase, an enzyme predominantly localized within lysosomes rather than freely circulating in plasma. This compartmentalization provides an additional layer of selectivity against premature drug release in circulation [3] [9]. In contrast, dipeptide linkers (Valine-Citrulline) are susceptible to cleavage by various cathepsins and extracellular proteases, potentially contributing to off-target toxicity [9].
The hydrophilic nature of the glucuronic acid moiety confers significant advantages for antibody-drug conjugate developability. Antibody-drug conjugates incorporating β-glucuronide linkers consistently demonstrate reduced aggregation (typically 40-60% lower) compared to those with hydrophobic dipeptide linkers, particularly when conjugated to highly lipophilic payloads [3] [7]. This improved solubility profile allows for higher drug-to-antibody ratios without compromising antibody-drug conjugate stability or increasing clearance rates. In practical applications, this hydrophilicity enables the conjugation of payloads with logP values exceeding 4.0, which would be challenging with standard peptide linkers due to aggregation issues [7].
Table 2: Comparative Characteristics of Enzyme-Cleavable Linker Technologies
| Linker Type | Activation Enzyme | Primary Cleavage Site | Hydrophilic Index | Bystander Effect Capability |
|---|---|---|---|---|
| β-Glucuronide | β-Glucuronidase | Lysosomal | High | Yes (with membrane-permeable payloads) |
| Valine-Citrulline | Cathepsin B | Lysosomal/Extracellular | Low/Moderate | Yes |
| Valine-Alanine | Cathepsin B | Lysosomal/Extracellular | Low/Moderate | Yes |
| Phosphatase-sensitive | Phosphatase | Lysosomal | Moderate | Limited |
| Sulfatase-sensitive | Sulfatase | Lysosomal | Moderate | Limited |
Recent innovations have expanded the versatility of β-glucuronide linkers through structural hybridization. Researchers have successfully integrated self-immolative spacers between the glucuronide moiety and the payload attachment point, enabling the delivery of diverse payload classes beyond amine-containing compounds [3] [8]. For phenolic cytotoxic agents (e.g., duocarmycins, psymberin), the incorporation of a dimethylethylene diamine spacer enables efficient release through a cyclization mechanism following initial enzymatic cleavage [3] [8]. This design flexibility contrasts with the more limited applicability of standard peptide linkers, which primarily accommodate amine-functionalized payloads or require complex adapter chemistries.
The tandem-cleavage linker strategy represents another significant advancement combining β-glucuronide with peptide elements. This approach incorporates a sterically hindered glucuronide moiety that protects an adjacent dipeptide sequence from extracellular proteases [6]. Following internalization and deglucuronidation, the exposed dipeptide becomes susceptible to lysosomal proteases, enabling payload release. This dual-enzyme requirement enhances selectivity while maintaining efficient intracellular drug liberation. Preclinical studies comparing tandem β-glucuronide-Valine-Alanine linkers to standard Valine-Citrulline systems demonstrated dramatically improved in vivo stability in rat models, with approximately 80% reduction in premature payload release over 120 hours [6].
The application of beta-D-glucuronide-para-nitrophenyl-carbonate for delivering phenolic cytotoxic agents demonstrates the linker's versatility beyond amine-containing payloads. This approach requires strategic molecular engineering through the incorporation of self-immolative spacers that undergo structural rearrangement following enzymatic cleavage. The dimethylethylene diamine spacer has proven particularly effective for phenolic payload release, enabling the targeted delivery of potent compounds such as psymberin (irciniastatin A), a marine-derived cytotoxin with sub-nanomolar potency against various cancer cell lines [3] [10].
The synthetic pathway for generating phenol-capable antibody-drug conjugates involves sequential modification of the beta-D-glucuronide-para-nitrophenyl-carbonate scaffold. Initially, the para-nitrophenyl carbonate group reacts with excess dimethylethylene diamine to form the intermediate aminopropyl carbamate derivative [3]. Simultaneously, the phenolic hydroxyl group on the payload (e.g., psymberin) is activated with para-nitrophenyl chloroformate to form the corresponding phenyl carbonate. Conjugation of these intermediates yields a drug-linker construct featuring the phenolic payload connected through the dimethylethylene diamine spacer to the glucuronide moiety [3]. Final deprotection of the glucuronide acetyl groups and conjugation to the antibody via maleimide-thiol chemistry completes the antibody-drug conjugate synthesis. This approach achieved an average drug-to-antibody ratio of 5.4 with >95% monomeric antibody content, indicating minimal aggregation [3].
The enzymatic release mechanism for phenolic payloads involves a sophisticated four-step cascade following β-glucuronidase cleavage. After enzymatic deglucuronidation, the intermediate undergoes rapid 1,6-elimination to form a quinone methide species, which subsequently decarboxylates. The dimethylethylene diamine spacer then cyclizes to release the unmodified phenolic payload [3] [8]. Kinetic studies demonstrated this process occurs with remarkable efficiency, with complete payload release observed within 10 minutes of β-glucuronidase exposure at physiologically relevant concentrations (36 μg/mL enzyme concentration, 80 μM substrate concentration). High-performance liquid chromatography and mass spectrometry analysis confirmed the absence of stable intermediates, indicating the rapid, self-immolative nature of the release mechanism [3].
Table 3: In Vitro Efficacy of Psymberin Antibody-Drug Conjugates Utilizing β-Glucuronide Linker
| Cell Line | Antigen Status | Psymberin IC₅₀ (nM) | cAC10-ADC IC₅₀ (nM) | Immunological Selectivity Index |
|---|---|---|---|---|
| L540cy | CD30⁺/CD70⁻ | 0.7 | 0.15 | 413-fold |
| Caki-1 | CD30⁻/CD70⁺ | 0.3 | 62 | 207-fold |
| L540cy (control) | CD30⁻ | 0.7 | 58.6 | Not applicable |
The therapeutic potential of this approach was validated through comprehensive in vitro evaluations targeting antigen-positive and antigen-negative cell lines. In one landmark study, researchers developed anti-CD30 (cAC10) and anti-CD70 (humanized 1F6) antibody-drug conjugates bearing psymberin via the β-glucuronide-dimethylethylene diamine linker [3]. These antibody-drug conjugates demonstrated remarkable target-specific cytotoxicity. The cAC10-antibody-drug conjugate exhibited potent activity against CD30-positive L540cy cells (Hodgkin lymphoma) with an IC₅₀ of 0.15 nM, while showing significantly reduced potency (IC₅₀ = 62 nM) against CD30-negative Caki-1 cells (renal cell carcinoma), representing a 413-fold selectivity window [3]. Conversely, the anti-CD70 antibody-drug conjugate selectively targeted CD70-positive Caki-1 cells (IC₅₀ = 0.8 nM) while sparing CD70-negative L540cy cells (IC₅₀ = 58.6 nM). This precise immunological targeting confirms the stability of the β-glucuronide linker in circulation and its selective activation within antigen-positive cells.
The application extends to other phenolic cytotoxic agents, including the camptothecin derivative SN-38 and various duocarmycin analogs [3] [8] [10]. For each payload class, the β-glucuronide linker system demonstrates consistent advantages: maintaining payload stability during circulation, ensuring efficient enzymatic release in target cells, and preserving the intrinsic potency of the unconjugated cytotoxic agent. This platform technology has enabled the development of antibody-drug conjugates with phenolic payloads that would be challenging to conjugate using traditional peptide-based linkers designed primarily for amine-bearing compounds. The successful translation of these concepts from chemical design to biologically active conjugates underscores the significance of β-glucuronide-para-nitrophenyl-carbonate as a versatile tool in targeted cancer therapy [3] [8] [10].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6